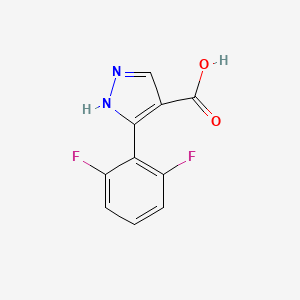

3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid

Übersicht

Beschreibung

The compound “3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a carboxylic acid group and a 2,6-difluorophenyl group .

Synthesis Analysis

While specific synthesis methods for “3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid” were not found, there are general methods for synthesizing similar compounds. For instance, a new fluorinated chalcone was synthesized in 90% yield and crystallized by a slow evaporation technique .

Wissenschaftliche Forschungsanwendungen

- Application : The compound “3-Chloro-2,6-difluorophenylboronic acid” is used in chemical synthesis .

- Application : A compound with a similar structure, “methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate”, has been synthesized and characterized as a photoactive material .

- Method of Application : The compound was synthesized and its structure was characterized using 1H and 13C NMR, mass spectrometry, and single-crystal X-ray diffraction .

- Results or Outcomes : The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

Scientific Field: Chemical Synthesis

Scientific Field: Photoactive Materials

- Application : A compound with a similar structure, “(E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one”, has been synthesized and characterized. It undergoes photodimerization in the crystalline solid state .

- Method of Application : The compound was synthesized and its structure was characterized by 1H and 13C NMR, mass spectrometry, and single-crystal X-ray diffraction. Photolysis (λirr = 300 nm) of the compound in the crystalline solid state resulted in the stereospecific formation of the syn-head-to-head photodimer (β-truxinic) .

- Results or Outcomes : The compound shows antiproliferative activity in the in vitro cytotoxicity against HT29 (human colorectal cancer) and SGC7901 (human gastric cancer cell) .

Scientific Field: Photodimerization

Scientific Field: Boronic Acid Derivatives

- Application : A compound with a similar structure, “(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one”, has been synthesized and characterized as a promising nonlinear optical material .

- Method of Application : The compound was synthesized in 90% yield and crystallized by a slow evaporation technique. .

- Results or Outcomes : The compound can be considered as a nonlinear optical material. The third-order nonlinear susceptibility (χ(3)) value for the chalcone crystal is 369.294 × 10^-22 m^2 V^-2, higher than those obtained from a few similar types of molecule .

- Application : A compound with a similar structure, “2,3,7,8,12,13,17,18-octafluoro-5,10,15-20-tetrakis(2,6-difluorophenyl) porphyrin”, has been synthesized and characterized. It is a heavily fluorinated water-soluble porphyrin .

- Method of Application : The compound was synthesized and its structure was characterized by various techniques. The specific methods of application or experimental procedures would depend on the context of the synthesis .

- Results or Outcomes : The outcomes would depend on the specific reaction being performed. In general, fluorinated porphyrins and corroles have potential applications in various fields .

Scientific Field: Nonlinear Optical Materials

Scientific Field: Fluorinated Porphyrins and Corroles

Eigenschaften

IUPAC Name |

5-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O2/c11-6-2-1-3-7(12)8(6)9-5(10(15)16)4-13-14-9/h1-4H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHESNFSYTYOFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=C(C=NN2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-nitropyridin-3-yl)piperazine-2-carboxylic acid](/img/structure/B1416070.png)

![4-[4-Bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416072.png)

![4-[4-Fluoro-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416073.png)

![4-(4-Fluoro-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416075.png)

![4-(2-Bromo-4-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416076.png)

![N-[(4-Aminocyclohexyl)methyl]-4-iodo-N-methylaniline;dihydrochloride](/img/structure/B1416079.png)

![3-Phenyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1416080.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1416082.png)